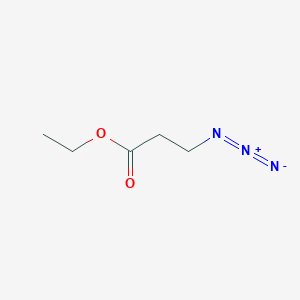

Ethyl 3-azidopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-azidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-2-10-5(9)3-4-7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLPCLPOFWYNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-azidopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-azidopropanoate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the versatile azide (B81097) functional group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.

Core Synthesis Pathway: Nucleophilic Substitution

The primary and most efficient method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the displacement of a halide from an ethyl 3-halopropanoate precursor with an azide salt, typically sodium azide. The reaction proceeds via an SN2 mechanism.

The general reaction scheme is as follows:

An In-depth Technical Guide to Ethyl 3-azidopropanoate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, Ethyl 3-azidopropanoate is a versatile reagent primarily utilized in the synthesis of novel heterocyclic compounds through bioorthogonal "click" chemistry. Its azido (B1232118) functional group allows for the facile construction of triazole rings, a common motif in a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a combustible liquid that requires careful handling in a laboratory setting. While some of its physical properties are not widely reported, its fundamental chemical identifiers are well-established. It is crucial to store this compound in a cool, well-ventilated area, away from heat and open flames.

| Property | Value |

| CAS Number | 40139-55-7 |

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a halo-ester precursor, typically Ethyl 3-bromopropanoate (B1231587), with an azide (B81097) salt. This reaction is generally carried out in a polar aprotic solvent to facilitate the S(_N)2 mechanism.

Experimental Protocol: Synthesis from Ethyl 3-bromopropanoate

Materials:

-

Ethyl 3-bromopropanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone (B3395972)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-bromopropanoate in a suitable polar aprotic solvent such as DMF or acetone.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If DMF is used as the solvent, pour the reaction mixture into a separatory funnel containing deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate. If acetone is used, the solvent can be removed under reduced pressure before the extraction.

-

Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure compound.

Key Reactions and Applications in Drug Development

The chemical utility of this compound is dominated by the reactivity of its azide functional group. This makes it a valuable building block in the synthesis of various nitrogen-containing compounds, particularly in the context of drug discovery and development.

Azide Reduction to Amine

The reduction of the azide group to a primary amine is a fundamental transformation that provides access to β-amino esters, which are important precursors for peptides and other bioactive molecules.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%) or Triphenylphosphine (B44618) (PPh₃)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) or Water

-

Diatomaceous earth (Celite®)

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in methanol or another suitable solvent in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or NMR).

-

Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 3-aminopropanoate.

Procedure (Staudinger Reduction):

-

Dissolve this compound in a mixture of THF and water.

-

Add one equivalent of triphenylphosphine and stir the mixture at room temperature.

-

The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting amine can be purified by chromatography to separate it from the triphenylphosphine oxide byproduct.[1]

[3+2] Cycloaddition: The "Click" Reaction

This compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry.[2] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes. Triazole moieties are prevalent in numerous pharmaceuticals due to their metabolic stability and ability to engage in hydrogen bonding.[3]

Materials:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting triazole can be purified by column chromatography or recrystallization.[4]

The resulting triazole-containing propanoate can be further elaborated, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with other molecules of interest, making this compound a versatile tool for creating complex molecular architectures in drug discovery programs.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), and two triplets for the two methylene (B1212753) groups of the propanoate chain. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent azide and ester groups.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹ corresponding to the azide (N₃) asymmetric stretching vibration. A strong absorption band around 1735 cm⁻¹ will also be present due to the carbonyl (C=O) stretch of the ester group.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all organic azides, there is a potential for explosive decomposition upon heating or shock, although smaller alkyl azides are generally less hazardous than their aryl or heavier counterparts. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This technical guide provides a foundational understanding of the chemical properties, synthesis, and reactivity of this compound. Its role as a key building block in the construction of complex organic molecules, particularly through click chemistry, underscores its importance for researchers and professionals in the field of drug development.

References

Physical properties of Ethyl 3-azidopropanoate (e.g., melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of Ethyl 3-azidopropanoate. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document provides information on the closely related precursor, 3-azidopropanoic acid, and outlines a general synthetic methodology for the preparation of ethyl esters from carboxylic acids.

Physical Properties

Table 1: Physical Properties of 3-azidopropanoic acid

| Property | Value |

| Molecular Formula | C₃H₅N₃O₂ |

| Molecular Weight | 115.09 g/mol |

| CAS Number | 18523-47-2 |

| Melting Point | Not available |

| Boiling Point | Not available |

Data sourced from publicly available chemical databases.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the public domain. However, a standard and widely utilized method for the synthesis of ethyl esters from their corresponding carboxylic acids is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

General Protocol for Fischer Esterification of 3-azidopropanoic acid:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-azidopropanoic acid and a significant excess of anhydrous ethanol (B145695). The ethanol acts as both a reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is deemed complete, cool the mixture to room temperature. The excess ethanol is typically removed under reduced pressure using a rotary evaporator.

-

Neutralization: The remaining mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. This is followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain the final product.

Visualizations

To illustrate the general experimental procedure for the synthesis of this compound via Fischer esterification, the following workflow diagram is provided.

An In-depth Technical Guide to Ethyl 3-azidopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-azidopropanoate (CAS No. 40139-55-7) is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its chemical structure, featuring both an azide (B81097) group and an ethyl ester, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application in the realm of "click chemistry" for the development of novel therapeutic agents. Particular focus is given to its role in the synthesis of 1,2,3-triazole-containing compounds with potential anticancer and antiviral activities.

Core Properties of this compound

This compound is a liquid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40139-55-7 | |

| Molecular Formula | C₅H₉N₃O₂ | |

| Molecular Weight | 143.15 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | Refrigerator (2-8 °C) | |

| Boiling Point | 69-71 °C at 10 mmHg | [1] |

| Density | 1.419 g/mL | [1] |

| Refractive Index | 1.4520 | [1] |

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a suitable precursor, such as ethyl 3-bromopropanoate (B1231587), with an azide salt. A detailed experimental protocol is provided below.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Sodium azide (NaN₃) (1.5 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF). Dissolve ethyl 3-bromopropanoate (1 eq.) in the DMF.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq.) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Drug Development: The Power of Click Chemistry

This compound is a key reagent in "click chemistry," a concept introduced by K. B. Sharpless in 2001 that describes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.[3] The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.[3]

The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry due to its stability, ability to form hydrogen bonds, and dipole character, which allows it to mimic a peptide bond. This has led to the incorporation of the triazole moiety into a variety of drug candidates with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[4][5][6]

General Workflow for Triazole Synthesis using this compound:

Caption: CuAAC Click Chemistry Workflow.

Application in Anticancer Drug Discovery:

The triazole scaffold has been extensively explored in the design of novel anticancer agents. These compounds can target various cellular pathways involved in tumorigenesis.[6][7] For instance, triazole-containing compounds have been shown to act as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerase II.[6][8]

Signaling Pathway Example: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Triazole-based inhibitors can be designed to bind to the ATP-binding pocket of these kinases, thereby blocking their activity and downstream signaling pathways that promote cell growth and survival.

Caption: Simplified Kinase Inhibition Pathway.

Application in Antiviral Drug Discovery:

"Click chemistry" has also emerged as a powerful tool in the development of antiviral agents. The triazole linkage can be used to connect different pharmacophores, leading to compounds with enhanced potency and improved pharmacokinetic properties.[4] For example, triazole derivatives have shown activity against a range of viruses, including influenza and HIV, by inhibiting viral entry or replication processes.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in copper-catalyzed azide-alkyne "click chemistry" provides a highly efficient and reliable method for the construction of 1,2,3-triazole-containing molecules. The resulting triazole derivatives have demonstrated significant potential as therapeutic agents, with applications spanning from anticancer to antiviral therapies. The straightforward synthesis of this compound, coupled with the robustness of the click reaction, ensures its continued importance in the quest for novel and effective pharmaceuticals.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Ethyl 3-azidopropanoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Molecular Structure, Synthesis, and Applications of a Key Click Chemistry Reagent

Ethyl 3-azidopropanoate is a valuable bifunctional molecule increasingly utilized in the fields of chemical biology and drug discovery. Its structure incorporates both an ethyl ester and a terminal azide (B81097) group, rendering it a versatile building block for the synthesis of more complex molecules, particularly through the highly efficient and specific "click chemistry" reactions. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and its application in the development of targeted therapeutics.

Molecular Structure and Formula

This compound is a small organic molecule with the chemical formula C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol .[1] The molecule consists of a three-carbon propanoate backbone, with an ethyl group forming an ester at one end and an azide group attached to the terminal carbon.

Table 1: Molecular and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol [1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. Both methods are relatively straightforward and can be performed in a standard laboratory setting.

Method 1: Nucleophilic Substitution of Ethyl 3-bromopropanoate (B1231587)

This is the most common and direct method for the synthesis of this compound. It involves the reaction of commercially available ethyl 3-bromopropanoate with sodium azide in a polar aprotic solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-bromopropanoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Sodium Azide: Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Synthesis of this compound via Nucleophilic Substitution.

Method 2: Conjugate Addition to Ethyl Acrylate (B77674)

An alternative route involves the conjugate addition of hydrazoic acid (HN₃) to ethyl acrylate.[2] This method is also effective but requires the in-situ generation or careful handling of the highly explosive and toxic hydrazoic acid.

-

Generation of Hydrazoic Acid: In a well-ventilated fume hood, carefully generate hydrazoic acid by reacting sodium azide with a strong acid (e.g., sulfuric acid) or by using a trialkylsilyl azide followed by hydrolysis. Extreme caution is required due to the hazardous nature of hydrazoic acid.

-

Reaction Setup: In a separate flask, dissolve ethyl acrylate (1 equivalent) in a suitable solvent.

-

Reaction: Slowly add the freshly prepared solution of hydrazoic acid to the ethyl acrylate solution at a controlled temperature (often at or below room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench any remaining hydrazoic acid and proceed with a standard aqueous work-up and extraction as described in Method 1.

-

Purification: Purify the product by vacuum distillation or column chromatography.

Caption: Synthesis of this compound via Conjugate Addition.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet at ~1.2 ppm (3H, -CH₃ of ethyl) - Quartet at ~4.1 ppm (2H, -CH₂ of ethyl) - Triplet at ~2.5 ppm (2H, -CH₂-C=O) - Triplet at ~3.5 ppm (2H, -CH₂-N₃) |

| ¹³C NMR | - ~14 ppm (-CH₃ of ethyl) - ~61 ppm (-CH₂ of ethyl) - ~35 ppm (-CH₂-C=O) - ~48 ppm (-CH₂-N₃) - ~171 ppm (C=O, ester) |

| IR Spectroscopy | - Strong, sharp absorption at ~2100 cm⁻¹ (azide N≡N stretch) - Strong absorption at ~1735 cm⁻¹ (ester C=O stretch) - C-H stretching absorptions at ~2850-3000 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 143 - Fragmentation patterns corresponding to the loss of the ethyl group (-OC₂H₅, m/z 98), the ethoxycarbonyl group (-COOC₂H₅, m/z 70), and the azide group (-N₃, m/z 100) or dinitrogen (-N₂, m/z 115) |

Applications in Drug Development and Research

The primary utility of this compound in drug development stems from its azide functionality, which allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring, which is an important pharmacophore found in many biologically active compounds.

Role in Click Chemistry for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and the development of specific kinase inhibitors is a key area of cancer research and other therapeutic fields. Click chemistry has emerged as a powerful tool for the rapid synthesis of libraries of potential kinase inhibitors.[3][4][5] this compound can be used as a versatile building block in this context. For instance, it can be coupled with various alkyne-containing fragments that are known to bind to the ATP-binding site of kinases. The resulting triazole-containing molecules can then be screened for their inhibitory activity against a panel of kinases.

Caption: Workflow for Kinase Inhibitor Development using this compound.

The triazole ring formed through this process is not merely a linker; it can actively participate in hydrogen bonding and other interactions within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor. By systematically varying the alkyne fragment, researchers can rapidly explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the lead compounds. This approach has been successfully used to identify inhibitors for various kinases, including those involved in cancer-related signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and combinatorial synthesis of a novel kinase-focused library using click chemistry-based fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-azidopropanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-azidopropanoate is a versatile bifunctional molecule that has emerged as a valuable building block in the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal azide (B81097) group and an ethyl ester moiety, allows for facile incorporation into more complex architectures through "click" chemistry and standard ester manipulations. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, tabulated spectroscopic data, and workflow diagrams are presented to facilitate its practical use in the laboratory.

Introduction

The advent of "click" chemistry, a concept introduced by K. Barry Sharpless in 2001, has revolutionized the way chemists approach the synthesis of complex molecules.[1] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.[2] Among the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]

This compound serves as a key reagent in this context, providing a readily accessible source of the azide functionality. The ethyl ester group can be retained in the final product or can be hydrolyzed to the corresponding carboxylic acid for further conjugation, or reduced to an alcohol, offering multiple avenues for molecular elaboration. This dual functionality makes it an ideal linker for connecting biomolecules to reporter tags, solid supports, or drug molecules.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution of a corresponding halo-ester with an azide salt. The reaction of ethyl 3-bromopropanoate (B1231587) with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or an acetone (B3395972)/water mixture provides the desired product in good yield.

General Synthesis Workflow

The synthesis follows a standard SN2 reaction mechanism where the azide anion displaces the bromide leaving group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3-azido-propan-1-ol and may require optimization for this compound.[3]

Materials:

-

Ethyl 3-bromopropanoate

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 3-bromopropanoate (1.0 eq) in a 5:1 mixture of acetone and water.

-

Add sodium azide (1.6 eq) to the solution.[3]

-

Heat the reaction mixture to 70°C and allow it to reflux overnight.[3]

-

After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.[3]

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data (Based on a similar synthesis of 3-azido-propan-1-ol):

| Parameter | Value | Reference |

| Reactant Ratio (Azide:Bromide) | 1.6 : 1 | [3] |

| Solvent | Acetone/Water (5:1) | [3] |

| Temperature | 70°C | [3] |

| Reaction Time | Overnight | [3] |

| Yield | ~37% (unoptimized) | [3] |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 40139-55-7 |

| Appearance | Colorless to pale yellow liquid |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.55 | Triplet | 2H | -CH₂ -N₃ |

| ~2.55 | Triplet | 2H | -CO-CH₂ - |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O |

| ~61 | -O-C H₂-CH₃ |

| ~48 | -C H₂-N₃ |

| ~34 | -CO-C H₂- |

| ~14 | -CH₂-C H₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (alkane) |

| ~2100 | N₃ stretch (azide) |

| ~1735 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

Note: The spectroscopic data presented above are predicted values based on the structure of this compound and comparison with similar compounds. Experimental verification is recommended.

Applications in Drug Development and Bioconjugation

The primary utility of this compound in drug development lies in its role as a linker in "click" chemistry-based bioconjugation.[4] This allows for the covalent attachment of various molecular entities, a crucial step in creating targeted drug delivery systems, diagnostic probes, and other advanced therapeutic agents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable triazole linkage between an azide-functionalized molecule, such as this compound, and a terminal alkyne. This reaction is widely used to conjugate drugs to targeting ligands (e.g., antibodies, peptides) or to polyethylene (B3416737) glycol (PEG) chains to improve their pharmacokinetic properties.

Caption: Workflow of a CuAAC reaction using an azide-functionalized linker.

Drug Delivery Systems

This compound can be incorporated into various drug delivery systems. For instance, after conjugation to a therapeutic agent, the ethyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be used to attach the drug conjugate to amine-functionalized nanoparticles, liposomes, or polymers, creating a targeted and potentially controlled-release drug delivery vehicle.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and related fields. Its straightforward synthesis and dual functionality make it an ideal linker for constructing complex biomolecular architectures via click chemistry. The ability to easily modify both the azide and ester functionalities provides a high degree of flexibility in designing novel drug conjugates, targeted delivery systems, and diagnostic agents. This guide provides the foundational knowledge and practical information necessary to effectively utilize this compound in a research setting.

References

Ethyl 3-azidopropanoate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Application of a Key Building Block in Modern Drug Discovery

Ethyl 3-azidopropanoate, a seemingly unassuming organic molecule, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its significance is intrinsically linked to the advent of "click chemistry," a concept introduced in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn. This technical guide provides a detailed overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its role in accelerating pharmaceutical research.

Discovery and Historical Context

While a singular, seminal "discovery" paper for this compound is not prominent in the historical literature, its synthesis is rooted in fundamental and well-established principles of organic chemistry. The most common and enduring method for its preparation is the nucleophilic substitution reaction of an alkyl halide with an azide (B81097) salt, a transformation known for over a century. The intellectual history of this compound is therefore less about a specific moment of discovery and more about its rise to prominence with the evolution of synthetic methodology.

The true value and widespread application of this compound blossomed with the development of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[1][2][3] This reaction's efficiency, reliability, and biocompatibility have made it an indispensable tool for medicinal chemists.[4][5] As a readily accessible and stable source of the azide functional group, this compound became a go-to reagent for introducing this moiety into more complex molecules, enabling the rapid assembly of compound libraries for drug screening.[5]

Synthesis of this compound

The primary and most efficient route to this compound is through the reaction of Ethyl 3-bromopropanoate (B1231587) with sodium azide. This SN2 reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack of the azide ion.

Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

Ethyl 3-bromopropanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-bromopropanoate in a suitable volume of anhydrous DMF or DMSO.

-

Add a molar excess (typically 1.2 to 1.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture with stirring to a temperature between 60-80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 60-80 °C |

| Purity (post-distillation) | >98% |

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons of the ethyl group.

-

A triplet corresponding to the methylene protons adjacent to the azide group.

-

A triplet corresponding to the methylene protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit five signals corresponding to the five unique carbon environments in the molecule. The carbonyl carbon will appear at the most downfield chemical shift.[6]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), typically appearing around 2100 cm⁻¹. Another strong absorption will be observed for the carbonyl (C=O) stretch of the ester group, usually in the range of 1730-1750 cm⁻¹.

Applications in Drug Discovery and Research

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through "click chemistry."

Role in Click Chemistry

This compound serves as a key reagent for introducing a propanoate ester moiety functionalized with a reactive handle (the azide) for subsequent cycloaddition reactions with alkynes. This allows for the efficient and modular construction of 1,2,3-triazole-containing compounds.[2][5] The triazole ring is a valuable pharmacophore, known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions, often mimicking a peptide bond.

Caption: Application of this compound in CuAAC click chemistry.

This methodology has been widely adopted in drug discovery for:

-

Lead Discovery: Rapidly generating large and diverse libraries of triazole-containing compounds for high-throughput screening.[4]

-

Lead Optimization: Modifying lead compounds to improve their pharmacological properties, such as potency, selectivity, and metabolic stability.

-

Bioconjugation: Linking drug molecules to biomolecules like peptides, proteins, or nucleic acids for targeted delivery or diagnostic purposes.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Ethyl 3-azidopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-azidopropanoate is a versatile bifunctional molecule incorporating both an azide (B81097) and an ester functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the realm of click chemistry and the synthesis of novel heterocyclic compounds and peptidomimetics. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for monitoring its reactions in drug development and other research applications. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for acquiring such data.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.55 | Triplet (t) | 2H | N₃-CH₂ -CH₂- |

| ~2.60 | Triplet (t) | 2H | -CH₂-CH₂ -C(O)O- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~171 | C =O |

| ~61 | -O-CH₂ -CH₃ |

| ~48 | N₃-CH₂ - |

| ~34 | -CH₂ -C(O)O- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong | N₃ stretch (azide) |

| ~1735 | Strong | C=O stretch (ester) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 115 | [M - N₂]⁺ |

| 101 | [M - N₃]⁺ |

| 98 | [M - OCH₂CH₃]⁺ |

| 70 | [CH₂CH₂N₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.

A Technical Guide to the Commercial Availability of Ethyl 3-azidopropanoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of Ethyl 3-azidopropanoate (CAS No. 40139-55-7), a valuable reagent in bioconjugation and drug discovery. This document offers a technical resource for researchers and professionals in the chemical and pharmaceutical sciences, with a focus on practical information for procurement and experimental design.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The primary source identified for research quantities is CP Lab Safety, a US-based company. While other suppliers of propanoate derivatives exist, their catalogs do not explicitly list the 3-azido variant. Researchers are advised to inquire with custom synthesis providers for bulk quantities or alternative sourcing.

Table 1: Commercial Supplier and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantity | Country of Origin |

| CP Lab Safety | This compound | 40139-55-7 | 96% | 250 mg | USA[1] |

Synthesis of this compound

General Experimental Protocol: Synthesis of Alkyl Azides from Alkyl Halides

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate)

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the ethyl 3-halopropanoate in the chosen anhydrous solvent.

-

Add a molar excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific halide precursor and solvent used. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Note: Organic azides can be energetic and potentially explosive, especially upon heating or shock. Appropriate safety precautions, including the use of a blast shield, are essential.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a versatile building block for "click chemistry," a powerful tool for bioconjugation, drug discovery, and materials science. The azide functional group readily participates in the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage.

Detailed Experimental Protocol: A General CuAAC Reaction

This protocol provides a general framework for the CuAAC reaction. The specific conditions, including the choice of ligand and solvent, may need to be optimized for the specific substrates being used.

Materials:

-

This compound

-

An alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

A suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

-

In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) in water.

-

In another vial, prepare a solution of copper(II) sulfate and the chosen ligand in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper/ligand solution to initiate the reaction.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography, depending on the properties of the product.

Visualizations

To aid in the understanding of the procurement and application of this compound, the following diagrams illustrate key workflows.

Caption: Procurement workflow for this compound.

Caption: Experimental workflow for a CuAAC reaction.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-azidopropanoate in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-azidopropanoate is a versatile bifunctional molecule that plays a significant role in modern organic chemistry and chemical biology. Its reactivity is primarily dictated by the terminal azide (B81097) group, which allows for its participation in two major classes of reactions: Staudinger reactions and [3+2] cycloadditions, the latter being a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in these key reactions. It includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate its application in research and drug development.

Core Reaction Mechanisms

The chemical utility of this compound stems from the unique reactivity of the azide functional group. This moiety allows for highly selective and efficient transformations, making it a valuable building block in the synthesis of complex molecules and bioconjugates.

The Staudinger Reaction and Ligation

The Staudinger reaction, discovered by Hermann Staudinger and Jules Meyer in 1919, is a mild and efficient method for the reduction of azides to primary amines.[1] The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃).[1][2] Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct.[1]

The reaction is highly chemoselective and generally provides quantitative yields.[2] The iminophosphorane intermediate is stable enough to be isolated in some cases and can be utilized in further reactions, most notably the aza-Wittig reaction to form imines.[2] A significant advancement in the application of the Staudinger reaction is the Staudinger ligation, which allows for the formation of a stable amide bond and has become a powerful tool in chemical biology for bioconjugation.[1]

Mechanism of the Staudinger Reduction:

-

Nucleophilic Attack: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide.[1]

-

Formation of a Phosphazide (B1677712): This initial attack forms a linear phosphazide intermediate.

-

Cyclization and Nitrogen Extrusion: The phosphazide cyclizes to form a four-membered ring transition state, which then collapses, releasing a molecule of dinitrogen (N₂) gas to form the iminophosphorane.[3]

-

Hydrolysis: In the presence of water, the iminophosphorane is hydrolyzed to the corresponding primary amine and phosphine oxide.[1]

[3+2] Cycloaddition Reactions: The Heart of Click Chemistry

This compound is a key reagent in [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to the concept of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[4][5]

1.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[4] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270).[6] The use of a copper catalyst dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer.[7]

Mechanism of the CuAAC Reaction:

-

Formation of Copper Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.

-

Coordination of the Azide: The azide coordinates to the copper acetylide.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

1.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with an azide.[8] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst.[8] This bioorthogonality makes SPAAC an invaluable tool for in vivo and in vitro labeling of biomolecules.[5]

Mechanism of the SPAAC Reaction:

The mechanism of SPAAC is a concerted [3+2] dipolar cycloaddition. The high ring strain of the cyclooctyne distorts the alkyne bond angle from the ideal 180°, making it more reactive towards the azide 1,3-dipole. The reaction proceeds through a single transition state to form the triazole product.

Quantitative Data

The following tables summarize key quantitative data for the reactions of azides, which can be considered representative for the behavior of this compound.

| Reaction Type | Reagents | Product | Typical Yield | Reference |

| Staudinger Reduction | Organic Azide, PPh₃, H₂O | Primary Amine | ~90% | [3] |

| CuAAC | Benzyl Azide, Phenylacetylene | 1-benzyl-4-phenyl-1,2,3-triazole | 83-98% | [9] |

| Reaction | Azide | Alkyne | Second-Order Rate Constant (k₂) | Conditions | Reference |

| SPAAC | Peptide with azido-amino acid | DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25 °C | [10] |

| SPAAC | Boc-protected azido-amino acid | BCN | 0.28 M⁻¹s⁻¹ | Methanol, 25 °C | [10] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from the readily available precursor, ethyl 3-bromopropionate.

Protocol for Synthesis of Ethyl 3-bromopropionate:

This protocol is adapted from a literature procedure for the synthesis of a similar compound.[2]

-

To a solution of 3-bromo-1-propanol (B121458) (5g, 36 mmol) in a mixture of acetone (B3395972) (60 mL) and water (10 mL), add sodium azide (3.83 g, 59 mmol).

-

Reflux the resulting solution overnight.

-

Remove the acetone under reduced pressure.

-

Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, and remove the solvent under reduced pressure to yield the azido (B1232118) alcohol.

The subsequent esterification to this compound can be achieved through standard methods, such as Fischer esterification with ethanol (B145695) in the presence of an acid catalyst.

Staudinger Reduction of this compound to Ethyl 3-aminopropanoate (Ethyl β-alaninate)

This is a general protocol for the Staudinger reduction of an organic azide.[3]

-

To a solution of this compound (1.0 eq) in tetrahydrofuran (B95107) (THF), add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 6 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain ethyl 3-aminopropanoate. A reported yield for a similar reaction is 90%.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction for bioconjugation, which can be adapted for small molecule synthesis.[11]

-

Prepare stock solutions of the alkyne-containing molecule, this compound, a copper(II) sulfate/ligand (e.g., TBTA or THPTA) complex, and sodium ascorbate.

-

In a reaction vessel, combine the alkyne and this compound in a suitable buffer or solvent system.

-

Add the copper(II)/ligand solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-12 hours.

-

The product can be purified by precipitation or chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for the SPAAC reaction with a DBCO-containing molecule.[8]

-

Prepare the azide-containing sample (with this compound as the azide component) in a suitable reaction buffer.

-

Add the DBCO-containing molecule to the azide solution. A 1.5 to 3 molar excess of the DBCO reagent is often recommended for protein labeling.

-

Incubate the reaction mixture at a temperature between 4 °C and 37 °C. Reaction times are typically less than 12 hours.

-

The resulting triazole conjugate can be purified using methods appropriate for the specific product (e.g., desalting columns for proteins, chromatography for small molecules).

Visualizations

Reaction Mechanisms

Caption: Mechanism of the Staudinger Reduction.

Caption: Simplified mechanism of the CuAAC reaction.

Caption: Overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflows

Caption: Experimental workflow for the Staudinger reduction.

Caption: Experimental workflow for the CuAAC reaction.

Applications in Research and Drug Development

The reactions of this compound are not merely of academic interest; they have profound applications in various scientific disciplines.

-

Bioconjugation: Both CuAAC and SPAAC are extensively used to attach probes, such as fluorescent dyes or biotin, to biomolecules like proteins, nucleic acids, and carbohydrates.[5] This allows for the visualization and tracking of these molecules in complex biological systems.

-

Drug Discovery: Click chemistry is employed in the rapid synthesis of large libraries of compounds for high-throughput screening to identify new drug candidates.[12] The formation of the stable triazole ring can also be used to link different molecular fragments in fragment-based drug design.

-

Materials Science: The efficiency and orthogonality of these reactions are utilized in the synthesis of novel polymers and the functionalization of surfaces.

-

Chemical Biology: this compound can be used to synthesize chemical probes to study enzyme activity and cellular signaling pathways.[4][12][13] For instance, an alkyne-modified substrate can be introduced into a biological system, and after it has been processed by an enzyme, the resulting product can be "clicked" with an azide-containing reporter molecule for detection and analysis.

Conclusion

This compound is a powerful and versatile chemical tool with a well-defined and highly efficient reactivity profile. Its participation in the Staudinger reaction and, more prominently, in [3+2] cycloaddition reactions has made it an indispensable building block in organic synthesis, bioconjugation, and drug discovery. The straightforward nature of its key reactions, coupled with their high yields and selectivity, ensures that this compound will continue to be a valuable resource for scientists and researchers in the years to come. This guide has provided the fundamental mechanistic insights, practical experimental protocols, and relevant data to facilitate the effective utilization of this important molecule.

References

- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Probing enzymatic activity – a radical approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of activity-based protein profiling to study enzyme function in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 3-Azidopropanoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, has become a powerful tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility.[2] This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[2]

Ethyl 3-azidopropanoate is a versatile building block in CuAAC reactions. The ethyl ester group can be retained in the final product or can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, for example, by amide bond formation. This makes it a valuable reagent for creating linkers in bioconjugation or for synthesizing novel heterocyclic compounds with potential therapeutic applications. The resulting 1,2,3-triazole core is not just a passive linker; it is a bioisostere for amide bonds and is known to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition and binding to biological targets.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with quantitative data from representative syntheses.

Data Presentation

The following table summarizes the yields for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using a one-pot CuAAC reaction starting from an in situ generated azide. The data is representative of the efficiency of the CuAAC reaction under specific conditions.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | Ethyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate | 92 |

| 2 | 4-Methylphenylacetylene | Ethyl 3-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)propanoate | 89 |

| 3 | 4-Methoxyphenylacetylene | Ethyl 3-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propanoate | 95 |

| 4 | 4-Chlorophenylacetylene | Ethyl 3-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)propanoate | 93 |

| 5 | 1-Heptyne | Ethyl 3-(4-pentyl-1H-1,2,3-triazol-1-yl)propanoate | 85 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound and a Terminal Alkyne

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.0 mmol, 1.0 eq.).

-

Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot Synthesis of Ethyl 3-(4-Aryl-1H-1,2,3-triazol-1-yl)propanoate

This protocol is adapted from a reported one-pot procedure for the synthesis of 1,2,3-triazole derivatives.[3] It involves the in situ formation of the azide from the corresponding bromide followed by the CuAAC reaction.

Materials:

-

Sodium azide (NaN₃)

-

Arylacetylene (e.g., phenylacetylene)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (NEt₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 3-bromopropanoate (1.0 mmol, 1.0 eq.) in DMF (5 mL).

-

Add sodium azide (1.2 mmol, 1.2 eq.) to the solution and stir the mixture at room temperature for 6-8 hours to form this compound in situ.

-

To this mixture, add the arylacetylene (1.0 mmol, 1.0 eq.), copper(I) iodide (0.05 mmol, 0.05 eq.), and triethylamine (1.5 mmol, 1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure ethyl 3-(4-aryl-1H-1,2,3-triazol-1-yl)propanoate.

Visualizations

Caption: General experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Conceptual signaling pathway illustrating a potential application of a triazole-based drug candidate.

References

Ethyl 3-Azidopropanoate: A Versatile Linker for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-azidopropanoate is a bifunctional linker molecule that has emerged as a valuable tool in drug discovery and development. Its structure, featuring a terminal azide (B81097) group and an ethyl ester, makes it particularly well-suited for use in "click chemistry," a set of biocompatible and highly efficient chemical reactions. This linker is instrumental in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the precise connection of different molecular entities.

The azide functionality allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. This reaction forms a stable triazole ring, effectively linking the two molecules. The ethyl ester group can be hydrolyzed to a carboxylic acid, providing an additional handle for conjugation or for modulating the physicochemical properties of the final conjugate.

These application notes provide an overview of the utility of this compound as a linker, detailed experimental protocols for its synthesis and application in bioconjugation, and representative data for such reactions.

Key Applications in Drug Discovery

-

Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). The antibody directs the conjugate to a specific target, such as a cancer cell, where the payload can then exert its therapeutic effect. The linker's stability is crucial for ensuring that the payload remains attached to the antibody until it reaches the target, minimizing off-target toxicity.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. This compound can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a productive ternary complex and subsequent protein degradation.

-

Bioconjugation and Labeling: Beyond ADCs and PROTACs, this linker is valuable for attaching probes, such as fluorescent dyes or biotin, to biomolecules for imaging and diagnostic applications. The click chemistry approach offers a straightforward and reliable method for labeling proteins, peptides, and nucleic acids.

Data Presentation

The efficiency of the CuAAC reaction using this compound is typically high, though yields can vary depending on the specific substrates and reaction conditions. The stability of the resulting triazole linkage is a key advantage, as it is resistant to hydrolysis and enzymatic degradation.

| Parameter | Representative Value | Conditions |

| Reaction Yield | > 90% | Optimized CuAAC conditions |

| Reaction Time | 1 - 4 hours | Room temperature |

| Linkage Stability (t½ in plasma) | > 7 days | In vitro human plasma stability assay |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Controlled conjugation to engineered cysteines |

Note: The values presented in this table are representative and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 3-bromopropanoate (B1231587).

Materials:

-

Ethyl 3-bromopropanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-bromopropanoate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).